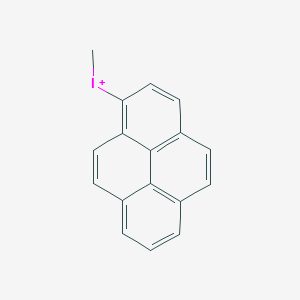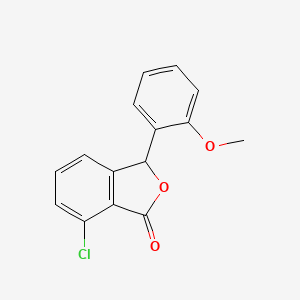![molecular formula C18H24O4 B12554353 1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 165685-26-7](/img/structure/B12554353.png)
1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes a naphthalene core with butanol groups attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- typically involves the reaction of 2,7-dihydroxynaphthalene with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-[1,4-naphthalenediylbis(oxy)]bis-
- Benzenamine, 4,4’-[2,7-naphthalenediylbis(oxy)]bis-
- 4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline
Uniqueness
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- stands out due to its specific structural features, such as the presence of butanol groups and the naphthalene core. These features confer unique chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
165685-26-7 |
|---|---|
Formule moléculaire |
C18H24O4 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-[7-(4-hydroxybutoxy)naphthalen-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C18H24O4/c19-9-1-3-11-21-17-7-5-15-6-8-18(14-16(15)13-17)22-12-4-2-10-20/h5-8,13-14,19-20H,1-4,9-12H2 |
Clé InChI |
RTEFTCFZTMTVJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)OCCCCO)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
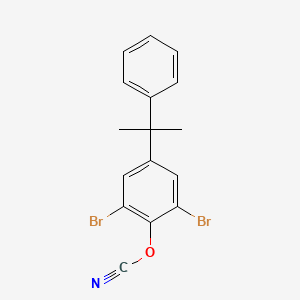
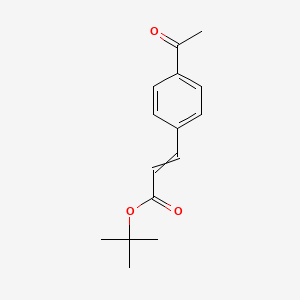
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
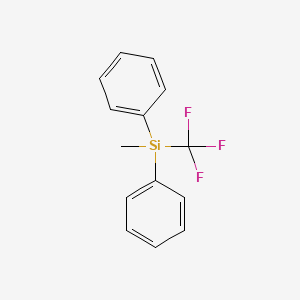

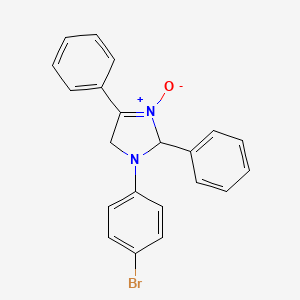
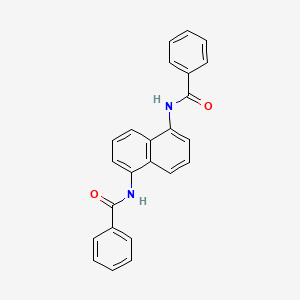
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)

